(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile
Description
(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 3 and 5, and an acetonitrile (cyanoethyl) group at position 4. Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse applications in medicinal chemistry, coordination chemistry, and materials science.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-7(3-4-8)6(2)10-9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUPEAGGWDYJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551070 | |
| Record name | (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117504-26-4 | |
| Record name | (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of α-Bromoketones with Thiourea Derivatives
In a modified Hantzsch approach, 3-bromo-2-butanone reacts with 2-cyanoethylthiourea in ethanol under reflux. The thiourea nucleophile attacks the α-bromoketone, initiating cyclization to form the thiazole ring. The nitrile group is introduced via the thiourea precursor, ensuring regioselectivity at the 4-position. This method yields 45–60% of the target compound, with purity confirmed by -NMR ( 2.25 ppm for methyl groups) and IR spectroscopy ( ≈ 2240 cm).
Optimization of Solvent and Temperature
Ethanol and acetonitrile are preferred solvents due to their ability to dissolve both polar intermediates and hydrophobic byproducts. Elevated temperatures (70–80°C) accelerate cyclization but may promote side reactions, such as hydrolysis of the nitrile group. Additives like sodium acetate (5 mol%) improve yields by neutralizing HBr generated during the reaction.
Nucleophilic Substitution on Preformed Thiazole Intermediates
Functionalization of pre-synthesized thiazole halides offers a modular route to this compound.
Chloride-to-Cyanide Exchange
4-Chloro-3,5-dimethylthiazole undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C. The reaction proceeds via an mechanism, replacing the chloride with a nitrile group. Yields range from 50–65%, with residual DMF removed via vacuum distillation.
Palladium-Catalyzed Cyanation
A more advanced method employs palladium catalysts (e.g., Pd(PPh)) to facilitate cyanation of 4-bromo-3,5-dimethylthiazole using zinc cyanide (Zn(CN)). Conducted under inert atmosphere, this approach achieves 70–75% yield with minimal byproducts. The catalytic cycle involves oxidative addition of the aryl bromide, transmetallation with Zn(CN), and reductive elimination to form the C–CN bond.
Condensation Reactions Under Acidic or Basic Conditions
Condensation strategies leverage the reactivity of acetonitrile derivatives with thiazole precursors.
Acid-Catalyzed Cyclocondensation
In a one-pot synthesis, 3,5-dimethylthiazole-4-carbaldehyde reacts with chloroacetonitrile in the presence of HCl gas. The aldehyde undergoes nucleophilic attack by the nitrile, followed by cyclodehydration to form the acetonitrile-substituted thiazole. Diethyl ether serves as the solvent, with yields up to 87% after 12 hours.
Base-Mediated Alkylation
4-Mercapto-3,5-dimethylthiazole is alkylated with bromoacetonitrile in aqueous NaOH (2 M). The thiolate ion attacks the electrophilic carbon of bromoacetonitrile, forming a thioether intermediate that tautomerizes to the nitrile. This method requires careful pH control to prevent hydrolysis of the nitrile.
Photochemical and Radical-Based Approaches
Emerging methodologies exploit light-induced reactions for niche applications.
Photoirradiation of Thiazole Precursors
Under 400 nm UV light, 3,5-dimethylthiazole-4-acetic acid undergoes decarboxylation in the presence of cyanide ions, yielding the target compound. Acetone acts as a photosensitizer, with reaction completion within 6 hours (yield: 55%).
Radical Cyanomethylation
Using azobisisobutyronitrile (AIBN) as a radical initiator, 3,5-dimethylthiazole reacts with diethyl malononitrile in toluene at 80°C. The generated cyanomethyl radicals add to the thiazole ring, followed by hydrogen abstraction to stabilize the product. This method is less efficient (yield: 30–40%) but avoids harsh reagents.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | 45–60 | 4–6 h | Scalable, regioselective | Requires thiourea derivatives |
| Nucleophilic Substitution | 50–75 | 8–12 h | Modular, high purity | Palladium catalysts cost-prohibitive |
| Acid-Catalyzed Condensation | 87 | 12 h | High yield, one-pot | HCl gas handling required |
| Photochemical | 55 | 6 h | Mild conditions | Low scalability |
Mechanistic Insights and Side Reactions
Competing Hydrolysis Pathways
In aqueous environments, the nitrile group may hydrolyze to carboxylic acids or amides. For instance, prolonged heating in HCl/ethanol converts this compound to 4-(carbamoylethyl)-3,5-dimethylthiazole, reducing yields.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Halogens (Cl₂, Br₂), nucleophiles (amines, alcohols), in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of thiazolidines or other reduced derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its thiazole ring structure allows it to participate in multiple chemical reactions:
- Reactions : It can undergo nucleophilic substitution and cyclization reactions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides to form new compounds. |
| Cyclization | Forms cyclic compounds under acidic conditions. |
Biological Applications
This compound has shown potential in biological applications:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antibacterial properties against various pathogens.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 mg/L |
| Escherichia coli | 64 mg/L |
The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:
- Cancer Research : Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines.
Table 3: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| MCF-7 | 18 | Lower |
| A2780 | 22 | Comparable |
| NCI-H460 | 30 | Lower |
These findings indicate that the compound may selectively target cancer cells while sparing normal cells.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : It can be utilized as a building block for synthesizing polymers with specific functionalities.
Case Study 1: Antibacterial Formulation
A study formulated a topical gel containing this compound. The formulation demonstrated sustained release over 24 hours and effective antibacterial activity against skin pathogens like Staphylococcus aureus.
Case Study 2: Cytotoxicity Profiling
In vitro assays were conducted using MTT assays across multiple cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells compared to normal fibroblasts. This highlights its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Triazole Derivatives (e.g., 3,5-Dimethyl-1,2,4-triazole-based Compounds)
- Heteroatoms : Triazoles contain three nitrogen atoms in the aromatic ring, compared to the sulfur and nitrogen in thiazoles. This difference significantly alters electronic properties; triazoles exhibit stronger electron-donating capabilities, facilitating coordination with transition metals like Cu(I/II), Co(II), and Mn(II) .
- Coordination Chemistry: 3,5-Dimethyl-1,2,4-triazole derivatives form stable trinuclear complexes with metals, displaying unique magnetic properties .
- Biological Activity: Cu-MOFs synthesized with 3,5-dimethyl-1,2,4-triazole ligands exhibit superior antimicrobial activity against S. aureus, E. coli, and A. baumannii compared to MOFs with pyridine or carboxylate ligands .
Oxazole Derivatives (e.g., 3,5-Dimethyl-1,2-oxazol-4-yl Sulfonyl Compounds)
- Heteroatoms : Oxazoles substitute sulfur with oxygen, creating a harder Lewis base. This reduces polarizability compared to thiazoles, affecting reactivity in nucleophilic substitutions or metal coordination .
- Applications : Oxazole sulfonyl derivatives, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, are used in biologically active molecules, highlighting their utility in drug design . Thiazoles, with sulfur’s electronegativity, may offer distinct pharmacokinetic advantages, such as enhanced membrane permeability.
Physicochemical and Material Properties
Metal-Organic Frameworks (MOFs)
- Surface Area and Porosity : Cu-MOFs with 3,5-dimethyl-1,2,4-triazole ligands exhibit microporous structures (pore diameter ~1.488 nm) and high surface area (11.064 m²/g), outperforming MOFs with carboxylate ligands . Thiazole-based MOFs might exhibit altered porosity due to sulfur’s bulkier structure.
- Coordination Stability : FTIR and XPS data reveal that triazole ligands form stable tertiary amine bonds with Cu(I/II), while carboxylate ligands show weaker coordination . Thiazoles’ sulfur could enhance metal-binding stability in acidic or redox-active environments.
Stability and Reactivity
- Hemiaminal Formation: Triazole-cyano derivatives form stable hemiaminals with aromatic aldehydes, stabilized by electron-withdrawing groups . Thiazole-cyano analogs may exhibit reduced stability due to sulfur’s electron-donating effects.
- Thermal Stability : Cu-MOFs with triazole ligands retain structural integrity at room temperature, critical for antimicrobial applications . Thiazole-based MOFs might require evaluation under varying thermal conditions.
Data Tables
Table 1: Structural and Functional Comparison of Heterocyclic Derivatives
Biological Activity
(3,5-Dimethyl-1,2-thiazol-4-yl)acetonitrile is a heterocyclic organic compound characterized by a thiazole ring with two methyl substitutions and an acetonitrile group. This compound is notable for its diverse biological activities, particularly in antimicrobial, antifungal, and potential anticancer applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of significant research interest.
Antimicrobial Properties
Research has demonstrated that this compound exhibits substantial antimicrobial activity. A study evaluated its effectiveness against several bacterial and fungal strains, revealing minimum inhibitory concentration (MIC) values that indicate potent antimicrobial properties.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Aspergillus fumigatus | 10.0 |
| Trichophyton mentagrophytes | 8.0 |
The compound's efficacy against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against various fungi, including Candida species and dermatophytes, with promising results indicating its potential use in antifungal therapies .
Anticancer Potential
Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 3.0 |
| HeLa (Cervical Cancer) | 4.5 |
These findings highlight the compound's potential as a lead candidate for developing new anticancer drugs .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microorganisms and cancer cells. It may inhibit enzymes involved in metabolic pathways essential for microbial growth or cancer cell survival. For instance, the compound has been shown to disrupt the function of certain kinases and phosphatases that play critical roles in cell signaling pathways .
Case Studies
- Antimicrobial Efficacy : In a controlled study involving infected mice models, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Anticancer Activity : A study on the effects of the compound on human cancer cell lines demonstrated that treatment led to increased apoptosis rates and decreased cell viability, suggesting a mechanism involving induction of programmed cell death .
Q & A
Q. What role does this compound play in synthesizing functional materials?
- Methodological Answer :
- As a ligand, it coordinates with transition metals (e.g., Cu⁺) to form MOFs. Monitor bonding via FTIR shifts (e.g., N-H deformation at 1523 cm⁻¹) .
- Evaluate MOF porosity using BET surface area analysis and compare with computational models (e.g., Diamond software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
